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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing

patch-clamp electrophysiology to investigate the effects of Mexiletine on various ion channels.

Mexiletine, a Class IB antiarrhythmic agent, primarily targets voltage-gated sodium channels

but also exhibits effects on other ion channels, which are crucial for a thorough understanding

of its therapeutic and off-target actions.[1][2]

Introduction to Mexiletine's Mechanism of Action
Mexiletine exerts its primary antiarrhythmic effect by blocking the fast inward sodium current

(INa), thereby reducing the rate of rise of the action potential (Phase 0).[1][3] It exhibits a

characteristic use-dependent and state-dependent block of sodium channels, preferentially

binding to the open and inactivated states.[3][4] This results in a more pronounced block in

rapidly firing cells, a key feature for its efficacy in treating ventricular tachyarrhythmias.[1]

Beyond sodium channels, Mexiletine has been shown to modulate potassium and calcium

channels, contributing to its overall electrophysiological profile.[5][6]
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The following tables summarize the quantitative data on Mexiletine's interaction with several

key ion channels, as determined by patch-clamp studies.

Table 1: Inhibitory Effects of Mexiletine on Voltage-Gated Sodium Channels (Nav)

Channel
Isoform

Cell Type

Patch-
Clamp
Configurati
on

Parameter Value Reference

hNav1.4

(wild-type)
HEK293t Whole-Cell

IC50

(Inactivated-

state block)

67.8 ± 7.0 µM [7][8]

hNav1.4

(wild-type)
HEK293t Whole-Cell

IC50

(Resting-

state block)

431.2 ± 9.4

µM
[7][8]

hNav1.4

(inactivation-

deficient

mutant)

HEK293t Whole-Cell

IC50 (Open-

channel

block)

3.3 ± 0.1 µM [7][8]

Nav1.5 HEK293 Whole-Cell

Steady-state

fast

inactivation

Hyperpolarizi

ng shift
[9]

Nav1.7 HEK293 Whole-Cell

Steady-state

fast

inactivation

Hyperpolarizi

ng shift
[9]

Nav1.7
TE671 /

HEK293

Automated

Patch-Clamp

IC50 (Tonic

block, 0.3 Hz)

96 ± 4 µM /

114 ± 9 µM
[10]

Nav1.7
TE671 /

HEK293

Automated

Patch-Clamp

IC50 (Use-

dependent

block, 20 Hz)

22 ± 2 µM /

18 ± 2 µM
[10]

Table 2: Effects of Mexiletine on Potassium (K+) and Calcium (Ca2+) Channels
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Channel
Type

Species/Cel
l Type

Patch-
Clamp
Configurati
on

Effect
Quantitative
Data

Reference

ATP-sensitive

K+ (KATP)

Rat skeletal

muscle
Macropatch Inhibition

IC50 = -5.58

± 0.3 M (log

value)

[11][12]

ATP-sensitive

K+ (KATP)

Guinea-pig

ventricular

cells

Inside-out

patch
Activation

Increased

open

probability

[6]

hERG

(Kv11.1)
- Patch-Clamp Inhibition

IC50 = 3.7 ±

0.7 µmol/L
[13][14]

Delayed

Rectifier K+

(IK)

Rabbit

atrioventricul

ar nodal

myocytes

Whole-Cell Inhibition

34.3 ± 5.8%

inhibition at

30 µM; 52.7 ±

6.1%

inhibition at

100 µM

[5]

L-type Ca2+

(ICa,L)

Rabbit

atrioventricul

ar nodal

myocytes

Whole-Cell Inhibition

16.4 ± 1.8%

inhibition at

30 µM; 41.8 ±

3.0%

inhibition at

100 µM

[5]

Experimental Protocols
The following are detailed protocols for assessing the effects of Mexiletine on ion channels

using the patch-clamp technique. These protocols are generalized and should be optimized

based on the specific ion channel, expression system, and recording equipment.

Protocol 1: Whole-Cell Voltage-Clamp Recording of Nav
Channels
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1. Cell Preparation:

Culture cells stably or transiently expressing the Nav channel isoform of interest (e.g.,

HEK293 cells) on glass coverslips.

For experiments on native channels, prepare isolated cells such as ventricular myocytes or

skeletal muscle fibers using established enzymatic digestion protocols.

2. Solutions:

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose.

Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust

pH to 7.2 with CsOH and osmolarity to ~300 mOsm. Note: Cesium is used to block outward

potassium currents.

3. Patch-Clamp Procedure:

Place a coverslip with adherent cells in the recording chamber on the microscope stage and

perfuse with the external solution.

Fabricate borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal

solution.

Approach a target cell with the micropipette while applying positive pressure.

Upon contact with the cell membrane, release the positive pressure to facilitate seal

formation.

Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the

whole-cell configuration.

4. Voltage-Clamp Protocols for Mexiletine Effects:

Tonic Block:
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Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most

channels are in the resting state.

Apply a depolarizing test pulse (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz)

to elicit sodium currents.

Perfuse with increasing concentrations of Mexiletine and record the steady-state block of

the peak current.

Use-Dependent Block:

Hold the membrane potential at a more depolarized potential (e.g., -80 mV).

Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g.,

5-20 Hz).

Measure the progressive reduction in peak current amplitude during the pulse train in the

presence of Mexiletine.

Steady-State Inactivation:

From a holding potential of -120 mV, apply a series of 500 ms prepulses ranging from -140

mV to -20 mV in 10 mV increments.

Follow each prepulse with a test pulse to -10 mV to measure the fraction of available

channels.

Repeat the protocol in the presence of Mexiletine to determine the shift in the voltage-

dependence of inactivation.

Protocol 2: Single-Channel Recording of KATP Channels
1. Cell Preparation:

Prepare inside-out patches from cells expressing KATP channels, such as rat skeletal

muscle fibers.

2. Solutions:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b001069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pipette (External) Solution (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES. Adjust pH to

7.4 with KOH.

Bath (Internal) Solution (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES. Adjust pH to 7.2

with KOH. ATP, ADP, or UDP can be added to the internal solution to study the nucleotide-

dependent effects of Mexiletine.

3. Patch-Clamp Procedure:

Form a giga-seal in the cell-attached configuration as described in Protocol 1.

Gently retract the pipette from the cell to excise a patch of membrane, resulting in the inside-

out configuration where the intracellular side of the membrane faces the bath solution.

4. Single-Channel Recording and Analysis:

Clamp the membrane potential at a desired voltage (e.g., -60 mV).

Record single-channel currents in the absence and presence of Mexiletine applied to the

bath solution.

Analyze the recordings to determine the effects of Mexiletine on single-channel conductance,

open probability, mean open time, and mean closed time. For instance, at a concentration of

1 µM, mexiletine was found to decrease the mean burst duration by 63% and extend the

arithmetic mean closed time intervals between bursts of openings, all without affecting the

open time and closed time distributions.[11][12]
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Caption: Experimental workflow for whole-cell patch-clamp analysis of Mexiletine's effects.
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Caption: State-dependent binding of Mexiletine to voltage-gated sodium channels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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